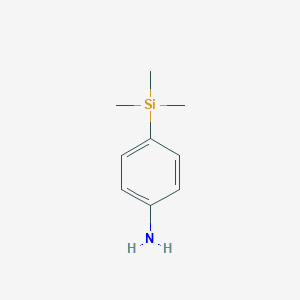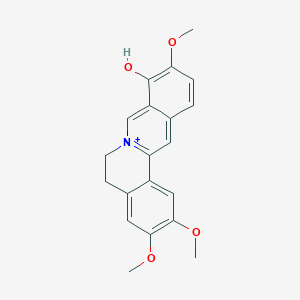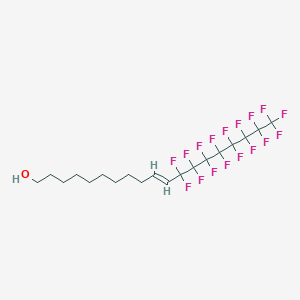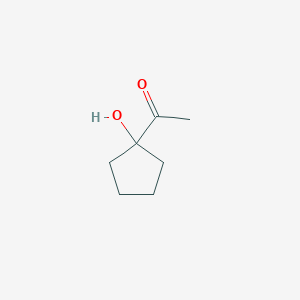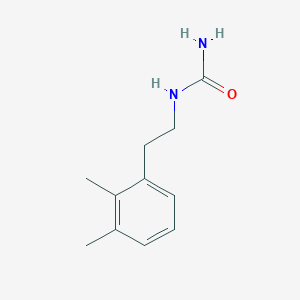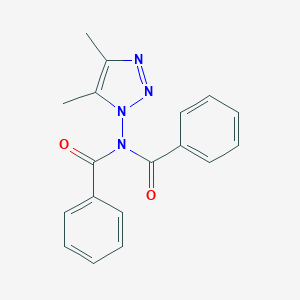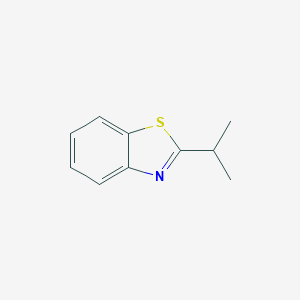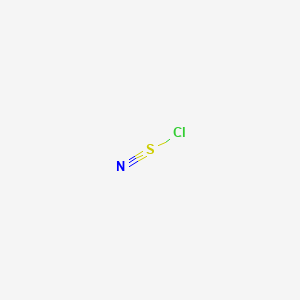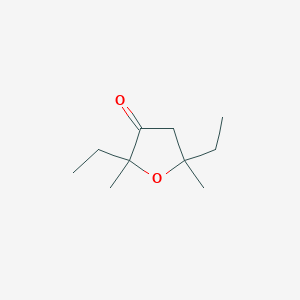
2,5-diethyl-2,5-dimethyloxolan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-diethyl-2,5-dimethyloxolan-3-one is an organic compound belonging to the furanone family It is characterized by its furan ring structure with two ethyl and two methyl groups attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2,5-diethyl-2,5-dimethyl-1,4-butanediol. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures to facilitate the formation of the furanone ring.
Industrial Production Methods: In industrial settings, the production of dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: 2,5-diethyl-2,5-dimethyloxolan-3-one can undergo oxidation reactions to form corresponding furanone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can lead to the formation of dihydrofuran derivatives. Sodium borohydride is a commonly used reducing agent.
Substitution: The compound can participate in substitution reactions, where one of the alkyl groups is replaced by another functional group. Halogenation reactions using halogens like chlorine or bromine are typical examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.
Substitution: Halogens (chlorine, bromine), catalysts, room temperature or slightly elevated temperatures.
Major Products Formed:
Oxidation: Furanone derivatives with additional oxygen-containing functional groups.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated furanone compounds.
Scientific Research Applications
2,5-diethyl-2,5-dimethyloxolan-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma profile.
Mechanism of Action
The mechanism of action of dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Dihydro-2,5-dimethyl-3(2H)-furanone: Lacks the ethyl groups present in dihydro-2,5-diethyl-2,5-dimethyl-3(2H)-furanone.
2,5-Dimethyl-3(2H)-furanone: A simpler furanone compound with only methyl groups attached to the ring.
2,5-Diethyl-3(2H)-furanone: Contains ethyl groups but lacks the additional methyl groups.
Uniqueness: 2,5-diethyl-2,5-dimethyloxolan-3-one is unique due to the presence of both ethyl and methyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these groups can influence the compound’s reactivity, stability, and interactions with other molecules.
Properties
CAS No. |
18063-89-3 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2,5-diethyl-2,5-dimethyloxolan-3-one |
InChI |
InChI=1S/C10H18O2/c1-5-9(3)7-8(11)10(4,6-2)12-9/h5-7H2,1-4H3 |
InChI Key |
ZRKCXPIUZAYNFE-UHFFFAOYSA-N |
SMILES |
CCC1(CC(=O)C(O1)(C)CC)C |
Canonical SMILES |
CCC1(CC(=O)C(O1)(C)CC)C |
Key on ui other cas no. |
18063-89-3 |
Synonyms |
2,5-Diethyl-4,5-dihydro-2,5-dimethyl-3(2H)-furanone |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
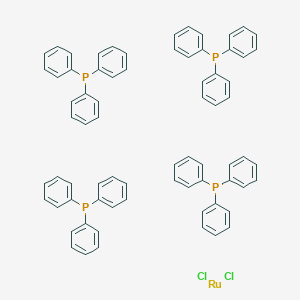
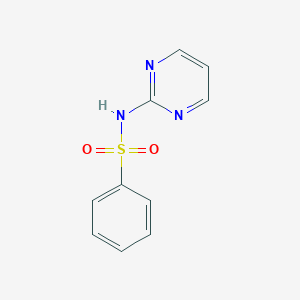
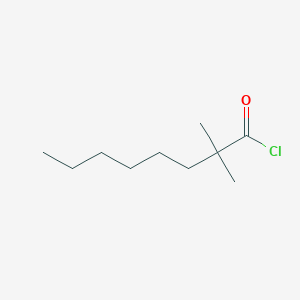
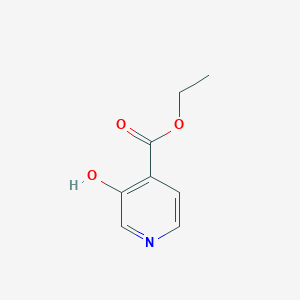
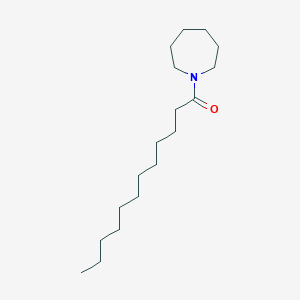
![N-Methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B100317.png)
